Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate

CAS No.: 1361396-89-5

Cat. No.: VC2699120

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361396-89-5 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3 |

| Standard InChI Key | XEDCFYKXFOXJOD-UHFFFAOYSA-N |

| SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)N)C |

| Canonical SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)N)C |

Introduction

Chemical Identity and Structure

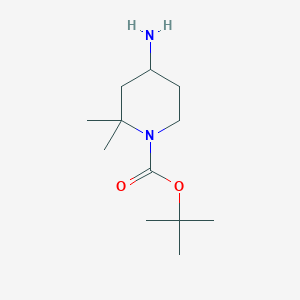

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is characterized by its piperidine ring structure with specific functional groups that contribute to its chemical versatility. The molecular structure features a six-membered nitrogen-containing ring (piperidine) with an amino group at the 4-position, two methyl groups at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen in position 1 .

Chemical Properties

The compound has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol. It is typically found as a colorless to light yellow liquid at room temperature . Its chemical properties are summarized in the following table:

| Property | Value/Description |

|---|---|

| CAS Number | 1361396-89-5 |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Density | 0.989±0.06 g/cm³ (Predicted) |

| Boiling Point | 293.9±33.0°C (Predicted) |

| IUPAC Name | tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate |

| InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3 |

| InChIKey | XEDCFYKXFOXJOD-UHFFFAOYSA-N |

| Storage Conditions | 2-8°C, protected from light |

The structural characteristics of this compound, particularly the amino group at position 4 and the Boc protecting group, allow for diverse chemical transformations, making it an important intermediate in organic synthesis .

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-amino-2,2-dimethylpiperidine under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group in the starting material acts as a nucleophile.

The general reaction conditions often include:

-

Using triethylamine as a base to neutralize the acid formed during the reaction

-

Conducting the reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran

-

Maintaining controlled temperature conditions to optimize yield and minimize side reactions

The purification of the final product typically involves column chromatography techniques followed by analytical confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to ensure high purity .

Alternative Preparation Methods

Alternative synthetic approaches may involve different protection strategies or starting materials. The choice of synthetic route often depends on the availability of precursors and the specific requirements for the final product's purity and yield.

Applications in Organic Synthesis

As a Building Block in Complex Molecules

Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the development of complex organic molecules with potential therapeutic applications. Its utility stems from several key features:

-

The amino group at position 4 provides a reactive site for further functionalization through reactions such as acylation, alkylation, or reductive amination.

-

The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, enabling sequential transformations.

-

The dimethyl substitution at position 2 introduces steric hindrance that can influence reactivity and stereoselectivity in subsequent reactions .

These structural features make the compound valuable in creating diverse chemical libraries for drug discovery efforts.

Pharmaceutical Applications

In pharmaceutical research, tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is studied for its potential contributions to drug development. The piperidine scaffold appears in numerous pharmaceutically active compounds, and derivatives of this compound may exhibit various biological activities .

The compound's structural features make it valuable for studying enzyme kinetics and receptor-ligand interactions, contributing to drug discovery efforts. Researchers use it to explore structure-activity relationships in potential drug candidates, particularly those targeting neurological disorders or exhibiting central nervous system activity .

Chemical Reactions and Reactivity

Functional Group Transformations

The reactivity of tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is primarily dictated by its functional groups. Key reactions include:

-

Deprotection of the Boc group: Typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), revealing the free amine functionality.

-

Amino group transformations: Including acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines.

-

Coupling reactions: The amino group can participate in various coupling reactions, making it useful in peptide synthesis and the formation of amide bonds .

Stability Considerations

The compound is stable under normal laboratory conditions but is sensitive to strong acids which can cleave the Boc protecting group. For optimal stability, it should be stored at 2-8°C and protected from light . These storage conditions help maintain the compound's integrity for research applications.

Research Findings and Applications

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate has been explored for its potential in developing compounds with desirable pharmacological properties . Its ability to be incorporated into various drug candidates makes it particularly useful in pharmaceutical research.

The amino and carboxylate functional groups allow for further modifications, enabling the synthesis of complex molecules with desirable pharmacological properties . This flexibility in structural modification is crucial for optimizing drug candidates' efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving derivatives of tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate have contributed to the understanding of how structural modifications affect biological activity. These insights guide researchers in designing more effective therapeutic agents by identifying key structural features that influence potency and selectivity .

Synthetic Methodologies

Recent research has focused on developing efficient synthetic methodologies for preparing tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate and its derivatives. These methodologies aim to improve yields, reduce reaction times, and enhance the compound's accessibility for research applications .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate exist, including:

-

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS: 1357600-61-3): This isomer has the dimethyl substituents at position 3 instead of position 2 .

-

Tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate: This analog contains methyl groups at positions 2 and 5.

-

Tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7): This simpler analog lacks the dimethyl substituents .

These structural variations influence the compounds' reactivity, stereochemistry, and potential applications in medicinal chemistry.

Functional Differences

The position and number of methyl substituents on the piperidine ring significantly impact the compounds' chemical and physical properties. These differences can affect:

-

Conformational preferences of the piperidine ring

-

Reactivity of the amino group

-

Stability of the Boc protecting group

These structure-property relationships are crucial considerations in designing effective synthetic strategies and developing compounds with desired pharmacological properties.

Analytical Characterization

Spectroscopic Identification

Analytical techniques commonly used to characterize tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide essential structural information about the compound, confirming the presence and positions of key functional groups .

-

Mass Spectrometry: This technique helps verify the molecular weight and fragmentation pattern, which are characteristic of the compound's structure.

-

Infrared Spectroscopy (IR): IR analysis can confirm the presence of functional groups such as the carbamate (Boc) and amine functionalities.

These analytical methods are essential for confirming the identity and purity of the compound in research and synthesis applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume